Sedoheptulose

Description

Structure

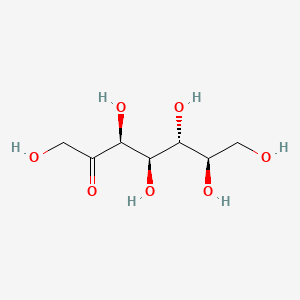

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNZZMHEPUFJNZ-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-74-7 | |

| Record name | D-Sedoheptulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedoheptulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-altro-2-heptulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-SEDOHEPTULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40A0W1XJ6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Architectural Blueprint of D-Sedoheptulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Sedoheptulose, a seven-carbon ketose monosaccharide, is a pivotal intermediate in central metabolism, particularly within the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). While not as ubiquitous as hexoses like glucose, its role in generating essential biosynthetic precursors makes it a molecule of significant interest. This technical guide provides an in-depth exploration of the structure of D-sedoheptulose, detailing its linear and cyclic forms, stereochemistry, and the experimental methodologies employed for its characterization. It serves as a comprehensive resource for professionals engaged in metabolic research and therapeutic development.

Physicochemical and Structural Identifiers

D-Sedoheptulose, systematically known as D-altro-heptulose, is a ketoheptose distinguished by a ketone functional group at the C2 position.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Systematic IUPAC Name | (3S,4R,5R,6R)-1,3,4,5,6,7-Hexahydroxyheptan-2-one | [1] |

| Other Names | D-altro-Hept-2-ulose, Pseudoheptulose, Volemulose | [1][2] |

| Molecular Formula | C₇H₁₄O₇ | [3] |

| Molar Mass | 210.18 g/mol | [1] |

| CAS Number | 3019-74-7 | [1] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water | [3] |

Detailed Molecular Structure

The structure of D-sedoheptulose can be described in both an open-chain and multiple cyclic forms, which exist in equilibrium in aqueous solutions.[3]

Acyclic (Open-Chain) Structure

In its linear form, D-sedoheptulose features a seven-carbon backbone. The ketone group is located at the C2 position, and hydroxyl groups are attached to all other carbons (C1, C3, C4, C5, C6, and C7). The stereochemistry, as defined by the "D-altro" configuration, is specified by the orientations of the hydroxyl groups at the chiral centers from C3 to C6. This can be visualized using a Fischer projection.

Cyclic Structures: Pyranose and Furanose Forms

In solution, the open-chain form of D-sedoheptulose cyclizes through an intramolecular hemiketal reaction.[3] This occurs when a hydroxyl group attacks the ketone carbonyl carbon (C2). Depending on which hydroxyl group participates, either a six-membered ring (pyranose) or a five-membered ring (furanose) is formed.

-

Pyranose Form (C2-C7 cyclization): The hydroxyl group at C7 attacks the C2 ketone, forming a six-membered tetrahydropyran (B127337) ring. This is the β-D-Sedoheptulopyranose form.

-

Furanose Form (C2-C5 cyclization): The hydroxyl group at C5 attacks the C2 ketone, resulting in a five-membered tetrahydrofuran (B95107) ring.

This cyclization creates a new stereocenter at the C2 carbon, known as the anomeric carbon. The two resulting stereoisomers are called anomers, designated as alpha (α) and beta (β), based on the orientation of the newly formed hydroxyl group relative to the CH₂OH group at C6. In solution, these anomeric forms are in equilibrium.

Biological Significance: Role in the Pentose Phosphate Pathway

The most significant biological role of D-sedoheptulose is as its 7-phosphate derivative, D-sedoheptulose-7-phosphate (S7P) , a key intermediate in the non-oxidative phase of the Pentose Phosphate Pathway (PPP).[4][5] The PPP is a crucial metabolic route for generating NADPH for reductive biosynthesis and protecting against oxidative stress, as well as for producing ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide and nucleic acid synthesis.[6][7]

The formation and conversion of S7P are catalyzed by two enzymes: transketolase and transaldolase.[4]

-

Formation (Transketolase): Transketolase transfers a two-carbon unit from xylulose-5-phosphate (Xu5P) to ribose-5-phosphate (R5P), yielding S7P and glyceraldehyde-3-phosphate (G3P).

-

Conversion (Transaldolase): Transaldolase transfers a three-carbon unit from S7P to G3P, producing fructose-6-phosphate (B1210287) (F6P) and erythrose-4-phosphate (E4P).

These reversible reactions link the PPP with glycolysis and are fundamental to cellular carbon metabolism.[6]

Experimental Structure Elucidation

Experimental Protocols

Protocol: NMR Spectroscopic Analysis of D-Sedoheptulose

This protocol outlines a representative method for determining the structure and assigning resonances for D-sedoheptulose in solution.

1. Sample Preparation:

-

Dissolve 5-10 mg of purified D-sedoheptulose in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

-

Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile hydroxyl and amine protons for deuterium, which simplifies the ¹H spectrum.

-

For the final analysis, dissolve the sample in 0.5 mL of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal signal dispersion.[10]

-

1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to identify the number of signals and their multiplicities. The anomeric protons typically resonate in a distinct downfield region.

-

1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. The anomeric carbons (C2) of the different cyclic forms will appear in the 90-110 ppm region.[11]

-

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of proton connectivity within each spin system (i.e., each anomer). This is critical for assigning protons along the carbon backbone.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances based on the already assigned proton resonances.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the overall carbon framework and identifying linkages across the anomeric carbon.

3. Data Analysis:

-

Integrate the signals in the ¹H spectrum, particularly the well-resolved anomeric signals, to quantify the relative abundance of each anomer in the equilibrium mixture.

-

Starting from the anomeric proton signals, use the COSY spectrum to "walk" along the carbon chain, assigning H2, H3, H4, etc., for each anomer.

-

Use the HSQC spectrum to assign the corresponding C2, C3, C4, etc., based on the proton assignments.

-

Confirm assignments and establish the pyranose vs. furanose ring structure using HMBC correlations (e.g., a correlation between H7 and C2 would confirm a pyranose ring).

Protocol: X-ray Crystallographic Analysis of a Sugar Derivative

This protocol describes a general method for determining the solid-state structure of a crystalline sugar or its derivative.

1. Crystallization:

-

High-purity (>99%) material is required.

-

Screen a wide range of conditions (precipitants, buffers, temperatures) to find suitable crystallization conditions. The hanging-drop or sitting-drop vapor diffusion method is commonly used.[8][12]

-

A typical setup involves mixing 1-2 µL of the concentrated sugar solution with an equal volume of a reservoir solution (e.g., containing polyethylene (B3416737) glycol or salts like ammonium (B1175870) sulfate) and allowing it to equilibrate against the reservoir.

-

Monitor for the growth of single, diffraction-quality crystals over days to weeks.

2. Data Collection:

-

Select a suitable crystal and mount it on a goniometer head. For data collection at cryogenic temperatures (e.g., 100 K) to minimize radiation damage, the crystal is first cryo-protected by a brief soak in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) and then flash-cooled in liquid nitrogen.[13]

-

Mount the crystal on an X-ray diffractometer.

-

Expose the crystal to a monochromatic X-ray beam and rotate it, collecting a series of diffraction images.[14]

3. Structure Solution and Refinement:

-

Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[14]

-

Solve the "phase problem" using direct methods (for small molecules) to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor. The refined model provides precise atomic coordinates, defining bond lengths, bond angles, and the overall 3D conformation.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003219) [hmdb.ca]

- 3. CAS 3019-74-7: D-Sedoheptulose | CymitQuimica [cymitquimica.com]

- 4. This compound 7-phosphate - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for D-Sedoheptulose 7-phosphate (HMDB0001068) [hmdb.ca]

- 8. Purification, crystallization and preliminary X-ray diffraction analysis of the fructose-1,6-/sedoheptulose-1,7-bisphosphatase of Synechococcus PCC 7942 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 13C-n.m.r. study of intermediates in the L-type pentose phosphate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iris.unina.it [iris.unina.it]

- 12. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure of a this compound 7-Phosphate Cyclase: ValA from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Sedoheptulose in Metabolic Research: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose, a seven-carbon ketose sugar, and its phosphorylated derivatives are central intermediates in fundamental metabolic pathways, most notably the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Calvin cycle. The elucidation of the role of this compound was a pivotal moment in metabolic research, unlocking our understanding of carbon fixation in photosynthesis and nucleotide biosynthesis. This technical guide provides an in-depth historical account of the discovery of this compound, detailing the key experiments, methodologies, and quantitative findings that established its significance in cellular metabolism.

The Initial Discovery: From Plant Extracts to a Metabolic Intermediate

The story of this compound begins with its initial isolation from plants. While the free sugar had been identified in Sedum spectabile in the early 20th century, its metabolic importance remained unknown until the pioneering work on photosynthesis by Andrew Benson, Melvin Calvin, and their colleagues in the late 1940s and early 1950s.

Key Experiment: Isotopic Labeling in Photosynthesis

Utilizing the then-novel technique of radiolabeling with carbon-14 (B1195169) (¹⁴CO₂), Benson and Calvin's group sought to trace the path of carbon during photosynthesis in green algae, primarily Chlorella and Scenedesmus. Their experiments revealed that after very short periods of exposure to ¹⁴CO₂, a seven-carbon sugar phosphate was among the earliest and most heavily labeled compounds, appearing even before hexose (B10828440) phosphates.[1][2] This surprising finding suggested that a C7 sugar was a key intermediate in the carbon fixation cycle.

Experimental Protocol: ¹⁴CO₂ Fixation and Analysis (Benson & Calvin)

A suspension of algae was illuminated in a specialized apparatus often referred to as a "lollipop" due to its flat, circular shape, which allowed for uniform illumination.[3] ¹⁴CO₂ was then introduced for a defined period, after which the algae were rapidly killed by dropping them into hot ethanol (B145695) to halt enzymatic reactions. The cellular components were then extracted.

The separation of the complex mixture of phosphorylated sugars in the algal extracts was a significant challenge. Benson and his colleagues developed and refined the technique of two-dimensional paper chromatography to achieve this.[1]

Experimental Protocol: Two-Dimensional Paper Chromatography

-

Stationary Phase: Whatman No. 1 filter paper was commonly used.

-

Mobile Phase (Solvents):

-

First Dimension: Phenol saturated with water.

-

Second Dimension: Butanol-propionic acid-water mixture.[4]

-

-

Detection: The separated, invisible sugar phosphates were located by placing the chromatogram against X-ray film. The radioactive carbon in the compounds exposed the film, creating a map of the labeled intermediates (autoradiography).[1]

By comparing the positions of the radioactive spots with known standards and through chemical degradation studies, the team identified one of the key early products as a heptose phosphate, which they confirmed to be this compound-7-phosphate.[5][6]

Elucidating the Role in the Pentose Phosphate Pathway

Contemporaneously with the work on photosynthesis, Bernard L. Horecker, P. Z. Smyrniotis, and their collaborators were investigating the mechanism of pentose phosphate conversion to hexose monophosphate in animal tissues and yeast. Their research converged with the findings from Calvin's laboratory, solidifying the central role of this compound-7-phosphate in a fundamental metabolic pathway.

Key Experiment: Enzymatic Synthesis of this compound-7-Phosphate

Horecker and Smyrniotis demonstrated the enzymatic formation of this compound-7-phosphate from pentose phosphates in a series of elegant in vitro experiments using enzyme preparations from rat liver and yeast.[7][8] They identified two key enzymes responsible for the interconversion of sugar phosphates: transketolase and transaldolase.

Experimental Protocol: Transketolase Assay (Horecker et al.)

The activity of transketolase was assayed by measuring the disappearance of ribose-5-phosphate (B1218738) and the formation of this compound-7-phosphate.

-

Reaction Mixture: A typical reaction mixture contained ribose-5-phosphate, a rat liver enzyme preparation, and a buffer.

-

Incubation: The mixture was incubated at a controlled temperature (e.g., 37°C).

-

Analysis: The formation of this compound-7-phosphate was determined using a colorimetric assay with cysteine and sulfuric acid, which gives a characteristic color with heptuloses.[9] The disappearance of pentose phosphate was also measured.

Experimental Protocol: Transaldolase Assay (Horecker et al.)

Transaldolase activity was measured by the conversion of this compound-7-phosphate and glyceraldehyde-3-phosphate to fructose-6-phosphate (B1210287) and erythrose-4-phosphate.[10][11]

-

Reaction Mixture: The assay contained this compound-7-phosphate, glyceraldehyde-3-phosphate, a purified enzyme fraction, and buffer.

-

Incubation: The reaction was allowed to proceed for a specific time at a controlled temperature.

-

Analysis: The formation of fructose-6-phosphate was determined enzymatically using a coupled assay with phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase, measuring the reduction of NADP⁺ spectrophotometrically at 340 nm.

These experiments demonstrated that transketolase catalyzes the transfer of a two-carbon unit from a ketose donor (xylulose-5-phosphate) to an aldose acceptor (ribose-5-phosphate), forming this compound-7-phosphate and glyceraldehyde-3-phosphate. Transaldolase was shown to transfer a three-carbon dihydroxyacetone group from this compound-7-phosphate to glyceraldehyde-3-phosphate, yielding fructose-6-phosphate and erythrose-4-phosphate.

Quantitative Data from Early Studies

The following tables summarize some of the quantitative data from these seminal studies, providing a glimpse into the evidence that established the role of this compound in metabolic pathways.

| Experiment | Organism/Tissue | Observation | Quantitative Data | Reference |

| ¹⁴CO₂ Fixation | Scenedesmus | Percentage of total ¹⁴C fixed into this compound phosphate after 5 seconds of photosynthesis. | ~20% | [1][6] |

| ¹⁴CO₂ Fixation | Scenedesmus | Time for this compound phosphate to reach half-maximal labeling. | ~30 seconds | [1][6] |

| Enzymatic Synthesis | Rat Liver Extract | Formation of this compound-7-phosphate from ribose-5-phosphate. | 0.47 µmoles formed from 4.5 µmoles of ribose-5-phosphate in 60 min. | [7] |

| Enzyme | Source | Substrates | Products | Assay Principle | Reference |

| Transketolase | Rat Liver, Yeast | Ribose-5-phosphate | This compound-7-phosphate, Glyceraldehyde-3-phosphate | Colorimetric determination of heptulose | [7][8] |

| Transaldolase | Yeast | This compound-7-phosphate, Glyceraldehyde-3-phosphate | Fructose-6-phosphate, Erythrose-4-phosphate | Spectrophotometric measurement of NADP⁺ reduction in a coupled enzyme system | [10][11] |

Signaling Pathways and Experimental Workflows

The discovery of this compound and its role in the pentose phosphate pathway and the Calvin cycle can be visualized through the following diagrams.

References

- 1. researchgate.net [researchgate.net]

- 2. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 3. Structure of the Calvin-Benson-Bassham this compound-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of-sugar-through-paper-chromatography | PPTX [slideshare.net]

- 5. escholarship.org [escholarship.org]

- 6. life.illinois.edu [life.illinois.edu]

- 7. Enzymes of the pentose phosphate pathway in the mung-bean seedling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BIOSYNTHESIS OF RIBOSE AND DEOXYRIBOSE IN PSEUDOMONAS SACCHAROPHILA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Overexpression of this compound-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sedoheptulose-7-Phosphate in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis, playing a critical role in cellular biosynthesis and redox balance. While the oxidative branch of the PPP is renowned for its production of NADPH and precursors for nucleotide synthesis, the non-oxidative branch is equally vital for its role in carbon skeleton rearrangements, providing metabolic flexibility to the cell. At the heart of this non-oxidative phase lies a key seven-carbon sugar phosphate, sedoheptulose-7-phosphate (S7P). This technical guide provides an in-depth exploration of the multifaceted role of S7P in the pentose phosphate pathway, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its synthesis and conversion, its regulatory significance, and its position as a critical node connecting various metabolic pathways. This guide will also provide detailed experimental protocols for the study of S7P and related enzymes, as well as quantitative data and visual representations of the involved pathways.

The Core of the Non-Oxidative Pentose Phosphate Pathway: Synthesis and Conversion of this compound-7-Phosphate

This compound-7-phosphate is a central intermediate in the reversible reactions of the non-oxidative PPP. Its formation and subsequent conversion are primarily catalyzed by two key enzymes: transketolase and transaldolase.

Synthesis of this compound-7-Phosphate by Transketolase:

Transketolase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. One of the primary reactions catalyzed by transketolase in the non-oxidative PPP is the formation of S7P from ribose-5-phosphate (B1218738) (R5P) and xylulose-5-phosphate (Xu5P).[1][2]

Reaction: Ribose-5-phosphate (C5) + Xylulose-5-phosphate (C5) ⇌ This compound-7-phosphate (C7) + Glyceraldehyde-3-phosphate (C3)[3]

Conversion of this compound-7-Phosphate by Transaldolase:

Following its synthesis, S7P serves as a substrate for transaldolase. This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from S7P to glyceraldehyde-3-phosphate (G3P), an intermediate of both glycolysis and the PPP. This reaction yields fructose-6-phosphate (B1210287) (F6P), which can re-enter glycolysis, and erythrose-4-phosphate (E4P), a precursor for the synthesis of aromatic amino acids.[4][5]

Reaction: This compound-7-phosphate (C7) + Glyceraldehyde-3-phosphate (C3) ⇌ Fructose-6-phosphate (C6) + Erythrose-4-phosphate (C4)[6]

These reversible reactions highlight the role of S7P as a critical hub, enabling the interconversion of five-, three-, six-, and four-carbon sugar phosphates, thus allowing the cell to adapt its metabolic flux to meet its specific needs for biosynthesis and energy production.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the apparent Michaelis-Menten constants (Km) for transketolase and transaldolase with their respective substrates, including this compound-7-phosphate.

| Enzyme | Organism/Tissue | Substrate | Apparent K_m_ (mM) | Reference |

| Transaldolase | Rat Liver | Erythrose-4-phosphate | 0.13 | [7] |

| Hepatoma 3924A | Erythrose-4-phosphate | 0.17 | [7] | |

| Rat Liver | Fructose-6-phosphate | 0.30 - 0.35 | [7] | |

| Hepatoma 3924A | Fructose-6-phosphate | 0.30 - 0.35 | [7] | |

| Transketolase | Rat Liver | Ribose-5-phosphate | 0.3 | [7] |

| Hepatoma 3924A | Ribose-5-phosphate | 0.3 | [7] | |

| Rat Liver | Xylulose-5-phosphate | 0.5 | [7] | |

| Hepatoma 3924A | Xylulose-5-phosphate | 0.5 | [7] | |

| This compound Kinase | Control Cells | This compound | 0.06 | [8] |

| Phosphoketolase | E. coli | This compound-7-phosphate | 68.1 | [9] |

Intracellular Concentrations of this compound-7-Phosphate

The intracellular concentration of S7P can vary depending on the cell type, metabolic state, and the presence of genetic modifications.

| Cell Type/Condition | S7P Concentration | Reference |

| Wild-type E. coli | ~ 0.1 mM | [9] |

| E. coli ΔtktAB Δzwf with PKT overexpression | ~ 3 mM | [9] |

| Transaldolase-deficient human blood spots | 5.19 and 5.43 µmol/L (Normal: 0.49-3.33 µmol/L) | [8] |

| Transaldolase-deficient human fibroblasts | 7.43 and 26.46 µmol/mg protein (Normal: 0.31-1.14 µmol/mg protein) | [8] |

| Transaldolase-deficient human lymphoblasts | 16.03 µmol/mg protein (Normal: 0.61-2.09 µmol/mg protein) | [8] |

| G6PD-deficient hepatoma cells (Gi) | Significantly lower than control | [10] |

Experimental Protocols

Protocol 1: Quantification of this compound-7-Phosphate by LC-MS/MS

This protocol provides a general method for the quantification of S7P in biological samples.

1. Sample Preparation (Cell Culture): a. Culture cells to the desired density. b. Rapidly quench metabolism by aspirating the medium and adding an ice-cold quenching solution (e.g., 80% methanol).[11] c. Scrape cells and collect the cell lysate.

2. Metabolite Extraction: a. Add a cold extraction solvent (e.g., a mixture of methanol, water, and chloroform) to the cell lysate to separate polar metabolites.[12] b. Centrifuge at high speed to pellet cell debris. c. Collect the supernatant containing the intracellular metabolites.[11] d. Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C.[11]

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in the initial mobile phase. b. Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). c. Separate metabolites using a suitable column (e.g., a HILIC column for polar compounds). d. Set the mass spectrometer to monitor the specific parent-to-daughter ion transition for S7P in negative ion mode. e. Quantify S7P by comparing the peak area to a standard curve prepared with known concentrations of a 7-Deoxy-D-altro-2-heptulose analytical standard.[13]

Protocol 2: 13C Metabolic Flux Analysis of the Pentose Phosphate Pathway

This protocol outlines the key steps for conducting a ¹³C-labeling experiment to determine metabolic fluxes through the PPP.[11][12]

1. Experimental Design: a. Select an appropriate ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose, which is informative for PPP flux analysis.[12] b. Design parallel labeling experiments to improve flux resolution.

2. Cell Culture and Isotope Labeling: a. Seed and grow cells to the mid-logarithmic phase. b. Replace the standard medium with a medium containing the ¹³C-labeled substrate. c. Incubate the cells for a sufficient duration to achieve isotopic steady state (typically 2-3 cell doubling times).[11]

3. Quenching and Metabolite Extraction: a. Rapidly quench metabolism with an ice-cold solution.[12] b. Extract intracellular metabolites as described in Protocol 1.

4. Isotopic Labeling Measurement: a. Analyze the isotopic enrichment of key metabolites (e.g., amino acids derived from PPP intermediates, RNA ribose) using GC-MS or LC-MS/MS.[14]

5. Flux Estimation and Analysis: a. Use the measured mass isotopomer distributions and other extracellular rates (e.g., glucose uptake, lactate (B86563) secretion) as inputs for a metabolic flux analysis software (e.g., INCA, Metran). b. Calculate the intracellular fluxes and confidence intervals.

Signaling Pathways and Logical Relationships

The Non-Oxidative Pentose Phosphate Pathway and Immune Cell Regulation

Recent research has highlighted the critical role of the non-oxidative PPP in regulating immune cell function, particularly T cells. Deletion of transketolase in regulatory T (Treg) cells leads to impaired suppressive capability and fatal autoimmune disease in mice.[15][16] This demonstrates a direct link between the non-oxidative PPP, and by extension S7P metabolism, and the maintenance of immune homeostasis. The pathway integrates metabolic and epigenetic processes that control Treg function.[17] The this compound kinase CARKL, which produces S7P, has also been shown to be a critical regulator of T-cell metabolism and function.[4]

Experimental Workflow for 13C Metabolic Flux Analysis

The following diagram illustrates a typical workflow for conducting a ¹³C metabolic flux analysis experiment to investigate the pentose phosphate pathway.

Conclusion

This compound-7-phosphate stands as a cornerstone of the non-oxidative pentose phosphate pathway, orchestrating the intricate dance of carbon shuffling that provides metabolic versatility to the cell. Its central position allows for the dynamic interconversion of sugar phosphates, catering to the ever-changing biosynthetic and energetic demands of the cell. Furthermore, emerging evidence underscores the importance of the non-oxidative PPP, and by extension S7P metabolism, in the regulation of critical cellular processes such as immune function. For researchers and drug development professionals, a thorough understanding of the role of S7P and the enzymes that govern its metabolism is paramount. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this pivotal area of cellular metabolism, paving the way for the identification of novel therapeutic targets and a deeper comprehension of metabolic regulation in health and disease.

References

- 1. scispace.com [scispace.com]

- 2. Transketolase - Wikipedia [en.wikipedia.org]

- 3. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The this compound kinase CARKL controls T-cell cytokine outputs and migration by promoting metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transaldolase - Wikipedia [en.wikipedia.org]

- 6. The significance of this compound 1,7-bisphosphate in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 15. Non-oxidative pentose phosphate pathway controls regulatory T cell function by integrating metabolism and epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

Sedoheptulose Metabolism in Photosynthetic Organisms: A Technical Guide to its Core Role in the Calvin Cycle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The photosynthetic carbon reduction (Calvin-Benson-Bassham) cycle is the cornerstone of life on Earth, responsible for the fixation of atmospheric CO2 into organic molecules. Within this intricate cycle, the metabolism of sedoheptulose, a seven-carbon sugar, represents a critical juncture in the regenerative phase. This phase is responsible for replenishing the primary CO2 acceptor, ribulose-1,5-bisphosphate (RuBP), and is a key determinant of overall photosynthetic efficiency. This technical guide provides an in-depth examination of the enzymes, reactions, and regulatory mechanisms governing this compound metabolism. It synthesizes quantitative data on enzyme kinetics and the physiological impact of genetic manipulation, details relevant experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for researchers seeking to understand and engineer photosynthetic processes.

The Central Role of this compound in the Calvin Cycle

The Calvin cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. This compound metabolism is central to the regeneration phase, where a series of reactions catalyzed by transketolase, aldolase (B8822740), and this compound-1,7-bisphosphatase ensures the continuous supply of RuBP.[1] Disruptions or limitations in this segment of the cycle can significantly impair carbon fixation and plant growth.[2][3]

The key reactions involving this compound are:

-

Formation of this compound-1,7-bisphosphate (SBP): The enzyme fructose-1,6-bisphosphate aldolase catalyzes the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and erythrose-4-phosphate (E4P) to form SBP.[4]

-

Dephosphorylation of SBP: this compound-1,7-bisphosphatase (SBPase), an enzyme unique to the Calvin cycle, catalyzes the irreversible dephosphorylation of SBP to produce this compound-7-phosphate (S7P) and inorganic phosphate (Pi).[2][5] This step is a major control point in the cycle.[3][5]

-

Conversion of S7P: Transketolase utilizes S7P and glyceraldehyde-3-phosphate (GAP) as substrates to produce two five-carbon sugars: xylulose-5-phosphate (Xu5P) and ribose-5-phosphate (B1218738) (R5P), which are subsequently converted to RuBP.[6]

The pathway below illustrates the position of this compound intermediates within the regenerative phase of the Calvin cycle.

Caption: Core reactions of this compound metabolism in the Calvin cycle.

Key Enzymes and Their Regulation

This compound-1,7-bisphosphatase (SBPase)

SBPase (EC 3.1.3.37) is a pivotal regulatory enzyme.[7][8] Its activity is tightly controlled to match the output of the light-dependent reactions, preventing the wasteful consumption of ATP and NADPH.[9] Small decreases in SBPase activity can lead to significant reductions in photosynthetic carbon fixation and plant biomass.[2] Conversely, overexpression of SBPase has been shown to enhance photosynthesis and growth.[10][11]

Regulation of SBPase Activity:

-

Redox Regulation: SBPase is activated by light via the ferredoxin-thioredoxin system. In the light, photosynthetically reduced ferredoxin passes electrons to thioredoxin, which in turn reduces a key disulfide bond on the SBPase enzyme, converting it to its active form.[2][9][12]

-

Stromal Conditions (pH and Mg2+): The light-driven pumping of protons into the thylakoid lumen increases the stromal pH and Mg2+ concentration. SBPase activity is strongly dependent on these conditions and is inhibited by acidic pH.[2]

-

Feedback Inhibition: The enzyme is subject to negative feedback regulation by its products, this compound-7-phosphate and inorganic phosphate.[2][13][14]

Caption: Multi-level regulation of SBPase activity.

Transketolase (TK)

Transketolase (EC 2.2.1.1) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes two reversible reactions in the regenerative phase of the Calvin cycle.[6][15] It transfers a two-carbon glycoaldehyde fragment from a ketose donor to an aldose acceptor.[6]

-

Fructose-6-P + Glyceraldehyde-3-P ⇌ Erythrose-4-P + Xylulose-5-P

-

This compound-7-P + Glyceraldehyde-3-P ⇌ Ribose-5-P + Xylulose-5-P

Its central position connects the metabolism of 3-, 4-, 5-, 6-, and 7-carbon sugars.[6] While also part of the pentose (B10789219) phosphate pathway in non-photosynthetic organisms, its directionality in the Calvin cycle is crucial for RuBP regeneration.[16][17]

Transaldolase (TA)

Transaldolase (EC 2.2.1.2) catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor (S7P) to an aldose acceptor (GAP). While prominent in the pentose phosphate pathway, the Calvin cycle favors a pathway using SBPase, which makes the overall conversion of triose phosphates to pentose phosphates energetically favorable and essentially irreversible.[17][18]

Quantitative Data and Physiological Impact

Genetic modification of enzymes in the this compound pathway has provided significant quantitative insight into their control over photosynthesis.

Table 1: Impact of Altered SBPase Expression on Photosynthesis and Growth

| Organism | Modification | Change in SBPase Activity | Impact on Photosynthesis (Amax) | Impact on Biomass/Growth | Reference(s) |

| Tobacco | Overexpression | Increased | Increased | Up to 30% increase in leaf area and biomass | [10] |

| Tobacco | Antisense (Reduction) | Decreased | Decreased photosynthetic capacity | Stunted growth, reduced biomass | [2][19] |

| Arabidopsis | Overexpression | Increased | Increased CO2 fixation efficiency | Increased leaf area and seed yield | [11][20] |

| Chlamydomonas | Overexpression | Up to 3-fold increase | Increased rate under high light and CO2 | Increased growth rate | [21] |

Table 2: Kinetic Properties of this compound Pathway Enzymes

| Enzyme | Organism/Tissue | Substrate | Apparent Km | Specificity Constant (kcat/Km) | Reference(s) |

| SBPase | Spinach | This compound-1,7-bisphosphate | - | 1.62 x 10^6 M-1 s-1 | [22] |

| SBPase | Spinach | Fructose-1,6-bisphosphate | - | 5.5 x 10^4 M-1 s-1 | [22] |

| Transaldolase | Rat Liver | Erythrose-4-phosphate | 0.13 mM | - | [23] |

| Transaldolase | Rat Liver | Fructose-6-phosphate | 0.30 - 0.35 mM | - | [23] |

| Transketolase | Rat Liver | Ribose-5-phosphate | 0.3 mM | - | [23] |

| Transketolase | Rat Liver | Xylulose-5-phosphate | 0.5 mM | - | [23] |

Experimental Protocols

Detailed methodologies are crucial for the study of this compound metabolism. Below are representative protocols for key experimental analyses.

Protocol: Measurement of Transketolase (TKT) Activity

This protocol is based on a fluorometric assay kit principle, where TKT activity leads to the production of a fluorescent product.[15]

Principle: TKT transfers a two-carbon group from a donor keto-sugar to an acceptor aldo-sugar. The product of this reaction then participates in an enzymatic cascade that converts a non-fluorescent probe into a highly fluorescent molecule (e.g., Ex/Em = 535/587 nm). The rate of fluorescence increase is directly proportional to the TKT activity.

Methodology:

-

Sample Preparation:

-

Homogenize tissue or cell pellets in ice-cold TKT Assay Buffer.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.

-

Collect the supernatant (lysate). For samples with high background fluorescence (e.g., liver), perform ultrafiltration using a 10 kDa cutoff spin column to remove small molecules.

-

Determine protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Reaction Setup (96-well plate format):

-

Prepare a Master Reaction Mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Enzyme Mix, and the fluorescent probe.

-

Add 50 µL of the Master Reaction Mix to each well.

-

Add 2-50 µL of sample lysate to appropriate wells. Adjust the volume to 100 µL with TKT Assay Buffer.

-

For the background control, add sample to a well without the TKT Substrate Mix.

-

-

Measurement:

-

Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C.

-

Record fluorescence every 30-60 seconds for 30-60 minutes.

-

-

Calculation:

-

Calculate the change in fluorescence per minute (RFU/min).

-

Subtract the background reading from the sample reading.

-

Relate the rate of fluorescence change to a standard curve (e.g., using a glyceraldehyde-3-phosphate standard) to determine the specific activity in mU/mg of protein.

-

References

- 1. Khan Academy [khanacademy.org]

- 2. This compound-bisphosphatase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Calvin cycle - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Transketolase - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. Sequence Characteristics and Expression Analysis of the Gene Encoding this compound-1,7-Bisphosphatase, an Important Calvin Cycle Enzyme in Upland Cotton (Gossypium hirsutum L.) [mdpi.com]

- 9. fiveable.me [fiveable.me]

- 10. Increased this compound-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous stimulation of this compound 1,7-bisphosphatase, fructose 1,6-bisphophate aldolase and the photorespiratory glycine decarboxylase-H protein increases CO2 assimilation, vegetative biomass and seed yield in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of photosynthetic carbon metabolism. The effect of inorganic phosphate on stromal this compound-1,7-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of this compound-1,7-bisphosphatase by this compound-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transketolase Activity Assay Kit (Fluorometric) sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. Pentose Phosphate Pathway Reactions in Photosynthesizing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. Photosynthetic Capacity Is Differentially Affected by Reductions in this compound-1,7-Bisphosphatase Activity during Leaf Development in Transgenic Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous stimulation of this compound 1,7‐bisphosphatase, fructose 1,6‐bisphophate aldolase and the photorespiratory glycine decarboxylase‐H protein increases CO 2 assimilation, vegetative biomass and seed yield in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Overexpression of this compound-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Heptose: A Technical Guide to the Natural Sources and Distribution of Sedoheptulose in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose, a seven-carbon ketose sugar, plays a pivotal role in the central carbon metabolism of plants. While its phosphorylated derivatives, this compound-7-phosphate and this compound-1,7-bisphosphate, are well-established intermediates in the Pentose Phosphate (B84403) Pathway (PPP) and the Calvin cycle, the occurrence and physiological significance of free this compound have long been a subject of investigation. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound in the plant kingdom. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the metabolic pathways and potential applications of this unique heptose.

Natural Sources and Distribution of this compound

Free this compound is not ubiquitously distributed in high concentrations across the plant kingdom. Its accumulation is most prominent in specific plant families, with the Crassulaceae family being the most notable.

High Concentrations in Crassulaceae:

Members of the Crassulaceae family, such as those from the genera Sedum and Kalanchoë, are known to accumulate significant quantities of free this compound.[1] This accumulation is thought to be a mechanism to cope with excess carbohydrate production, particularly in plants with Crassulacean Acid Metabolism (CAM) who may be susceptible to inorganic phosphate imbalances.[2][3]

Lower Concentrations in Other Plant Families:

While the highest concentrations are found in Crassulaceae, this compound has also been detected, albeit at lower levels, in a range of other plant families, suggesting a broader, though less pronounced, distribution. These families include:

The presence of this compound in these diverse families points towards a conserved, yet differentially regulated, metabolic function across the plant kingdom.

Quantitative Data on this compound in Plants

The following table summarizes the quantitative data available on the concentration of free this compound in various plant species and tissues. It is important to note that concentrations can vary significantly based on environmental conditions, developmental stage, and the specific analytical methods employed.

| Plant Family | Species | Tissue/Organ | This compound Concentration | Analytical Method | Reference |

| Crassulaceae | Kalanchoë pinnata | Leaves (ambient CO₂) | ~20-30% of hexoses and sucrose (B13894) | HPAEC-PAD | [2] |

| Kalanchoë pinnata | Leaves (elevated CO₂, 12 weeks) | 500% increase, becoming the dominant sugar | HPAEC-PAD | [2] | |

| Kalanchoë pinnata | Isolated leaves (water incubation, 3 days) | Tenfold increase | HPAEC-PAD | [2] | |

| Kalanchoë pinnata | Isolated leaves (200mM sucrose incubation) | Massive 30-fold increase after 2 days | HPAEC-PAD | [2] | |

| Sedum spectabile | Leaves (control) | 6.7 mM | Not specified | [1] | |

| Sedum spectabile | Leaves (200mM sucrose induction) | 15.5 mM | Not specified | [1] | |

| Saxifragaceae | Multiple species | General | Chief component of the sugar mixture in 8 of 10 species tested | Paper Chromatography | [5] |

| Primulaceae | Primula elatior | Rhizome | Isolated | Not specified | [5] |

| Primula vulgaris | Rhizome | Present | Not specified | [5] | |

| Primula veris | Flowers, Leaves, Rhizomes | Considerable quantities, especially in flowers | Not specified | [5] |

Biosynthesis and Metabolic Pathways

This compound originates from the Pentose Phosphate Pathway (PPP) , a crucial metabolic route for generating NADPH and precursors for nucleotide synthesis.[5] The direct precursor to free this compound is This compound-7-phosphate (S7P) .[2][6] Experimental evidence suggests that a specific This compound-7-phosphate phosphatase catalyzes the dephosphorylation of S7P to yield free this compound.[2][7] This process is thought to occur primarily in the cytosol.[2]

The biosynthesis of this compound is intricately linked to the central carbon metabolism, particularly the PPP and the Calvin cycle. The following diagrams illustrate these relationships and a general workflow for the extraction and analysis of this compound.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol is adapted from methodologies used for the analysis of soluble sugars in plant tissues.

Materials:

-

Plant tissue (leaves, roots, etc.)

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) ethanol

-

Microcentrifuge tubes

-

Water bath or heating block

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Flash-freeze fresh plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add 1 mL of 80% ethanol.

-

Incubation: Incubate the mixture at 80°C for 15-60 minutes to facilitate the extraction of soluble sugars.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet insoluble debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Re-extraction (Optional): To ensure complete extraction, the pellet can be re-suspended in another volume of 80% ethanol, incubated, and centrifuged again. The supernatants are then pooled.

-

Filtration: Filter the final supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the quantification of underivatized carbohydrates.

Instrumentation and Columns:

-

A high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector and a gold working electrode.

-

Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

Reagents:

-

High-purity water (18.2 MΩ·cm)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 50-200 mM), prepared from a concentrated, carbonate-free stock solution.

-

Sodium acetate (B1210297) (NaOAc) for gradient elution if analyzing complex mixtures.

-

This compound standard for calibration.

General Procedure:

-

System Equilibration: Equilibrate the HPAEC-PAD system with the initial mobile phase until a stable baseline is achieved.

-

Injection: Inject a known volume of the filtered plant extract onto the column.

-

Separation: Elute the carbohydrates using an isocratic or gradient elution with NaOH. The high pH of the mobile phase ionizes the hydroxyl groups of the sugars, allowing for their separation on the anion-exchange column.

-

Detection: The separated carbohydrates are detected by pulsed amperometry, which involves a repeating sequence of three potentials applied to the gold electrode to measure the current generated by the oxidation of the analytes.

-

Quantification: Create a standard curve by injecting known concentrations of a pure this compound standard. The concentration of this compound in the plant extracts is determined by comparing the peak area to the standard curve.

Assay for this compound-7-Phosphate Phosphatase Activity

This assay measures the activity of the enzyme responsible for the production of free this compound by quantifying the release of inorganic phosphate (Pi).

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM DTT, protease inhibitors)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

This compound-7-phosphate (substrate)

-

Reagents for a colorimetric phosphate assay (e.g., Malachite Green or Molybdate-based reagents)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. The resulting supernatant is the crude enzyme extract.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and this compound-7-phosphate.

-

Initiate Reaction: Add a specific amount of the crude enzyme extract to the reaction mixture to start the reaction. Incubate at a controlled temperature (e.g., 30°C).

-

Time Course Sampling: At various time points, remove aliquots of the reaction mixture.

-

Stop Reaction and Quantify Phosphate: Stop the enzymatic reaction by adding the colorimetric reagent for phosphate detection. This reagent typically contains a strong acid that denatures the enzyme.

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength for the chosen phosphate assay (e.g., ~660 nm for the molybdate-blue method).

-

Calculation: Calculate the amount of inorganic phosphate released over time using a standard curve prepared with known concentrations of phosphate. Enzyme activity is typically expressed as nmol of Pi released per minute per mg of protein.

Conclusion

This compound, while not as ubiquitously abundant in its free form as other sugars, holds a significant place in the carbon metabolism of a diverse range of plants. Its high concentration in the Crassulaceae family suggests a specialized role in metabolic homeostasis, particularly under conditions of high carbon fixation. The detailed methodologies provided in this guide for the extraction, quantification, and enzymatic analysis of this compound offer a robust framework for researchers to further explore the physiological functions and potential applications of this intriguing heptose. A deeper understanding of the regulation of this compound biosynthesis and accumulation could open new avenues for crop improvement and the development of novel bioactive compounds.

References

- 1. chem.uwec.edu [chem.uwec.edu]

- 2. This compound accumulation under CO2 enrichment in leaves of Kalanchoë pinnata: a novel mechanism to enhance C and P homeostasis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of sugars in wheat flours with an HPAEC-PAD method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

- 6. Pentose Phosphate Pathway Reactions in Photosynthesizing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biosynthesis pathway of sedoheptulose-7-phosphate from precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biosynthetic pathway of sedoheptulose-7-phosphate (S7P), a crucial intermediate in central carbon metabolism. This document details the enzymatic reactions, presents quantitative data, and offers experimental protocols relevant to the study of this pathway, intended for use in research and drug development.

Core Biosynthetic Pathway

This compound-7-phosphate is primarily synthesized through the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is central to cellular metabolism, providing precursors for nucleotide and amino acid biosynthesis, as well as reducing power in the form of NADPH.[1] The key enzymes directly responsible for the synthesis of S7P from precursor sugar phosphates are transketolase and transaldolase .

Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In the context of S7P synthesis, transketolase facilitates the reaction between xylulose-5-phosphate (a 5-carbon ketose) and ribose-5-phosphate (a 5-carbon aldose) to produce This compound-7-phosphate (a 7-carbon ketose) and glyceraldehyde-3-phosphate (a 3-carbon aldose).[2]

Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. While it can act on S7P, it is also involved in its formation from other precursors. For instance, transaldolase can transfer a three-carbon unit from fructose-6-phosphate (B1210287) to erythrose-4-phosphate , yielding S7P and glyceraldehyde-3-phosphate.

The primary precursors for the synthesis of S7P within the pentose phosphate pathway are therefore ribose-5-phosphate , xylulose-5-phosphate , and fructose-6-phosphate , all of which are derived from glucose metabolism.

Quantitative Data

The following table summarizes key kinetic parameters for the enzymes involved in the direct synthesis of this compound-7-phosphate. These values are essential for metabolic modeling and for understanding the regulation of the pentose phosphate pathway.

| Enzyme | Substrate | Organism/Tissue | Apparent Km (mM) | Specific Activity |

| Transaldolase | Erythrose-4-phosphate | Rat Liver | 0.13 | 4.3 µmoles/hr/mg protein |

| Hepatoma | 0.17 | - | ||

| Fructose-6-phosphate | Rat Liver | 0.30 - 0.35 | 4.3 µmoles/hr/mg protein | |

| Transketolase | Ribose-5-phosphate | Rat Liver | 0.3 | 3.1 µmoles/hr/mg protein |

| Xylulose-5-phosphate | Rat Liver | 0.5 | 3.1 µmoles/hr/mg protein |

Data sourced from references[3][4]. It is important to note that kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

Metabolite Extraction from Cultured Cells

This protocol details a general procedure for the extraction of polar metabolites, including this compound-7-phosphate, from mammalian cells for subsequent analysis by LC-MS/MS.

Materials:

-

80% Methanol (B129727) (v/v) in water, pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of high speeds at 4°C

-

Phosphate Buffered Saline (PBS), ice-cold

Procedure:

-

After cell culture and any experimental treatment, rapidly aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS to quench metabolic activity.

-

Add a sufficient volume of pre-chilled 80% methanol to completely cover the cell monolayer.

-

Using a cell scraper, detach the cells in the methanol solution.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.

-

Store the extracts at -80°C until analysis.

Spectrophotometric Assay for Transaldolase Activity

This coupled enzyme assay measures transaldolase activity by monitoring the oxidation of NADH at 340 nm.

Principle:

Transaldolase catalyzes the conversion of fructose-6-phosphate and erythrose-4-phosphate to this compound-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to glycerol-3-phosphate by the sequential action of triosephosphate isomerase and α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the transaldolase activity.

Reagents:

-

Assay Buffer: 50 mM Imidazole, pH 7.5

-

Fructose-6-phosphate solution: 5 mM

-

Erythrose-4-phosphate solution: 100 µM

-

NADH solution: 100 µM

-

Auxiliary enzymes: Triosephosphate isomerase and glycerol (B35011) phosphate dehydrogenase (e.g., 5 units each)

-

Enzyme sample (e.g., cell lysate or purified protein)

Procedure:

-

In a cuvette, combine the assay buffer, fructose-6-phosphate, erythrose-4-phosphate, NADH, and the auxiliary enzymes.

-

Incubate the mixture at the desired temperature (e.g., 25°C or 50°C).

-

Initiate the reaction by adding the enzyme sample containing transaldolase.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH oxidation (decrease in A340) is used to calculate the enzyme activity.

Spectrophotometric Assay for Transketolase Activity

This assay measures transketolase activity by monitoring the oxidation of NADH at 340 nm in a coupled reaction.

Principle:

Transketolase catalyzes the formation of glyceraldehyde-3-phosphate from xylulose-5-phosphate and ribose-5-phosphate. The glyceraldehyde-3-phosphate is then metabolized as described in the transaldolase assay, leading to the oxidation of NADH.

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.6

-

Ribose-5-phosphate solution

-

Xylulose-5-phosphate solution

-

NADH solution

-

Auxiliary enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase

-

Enzyme sample (e.g., erythrocyte lysate)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ribose-5-phosphate, xylulose-5-phosphate, NADH, and the auxiliary enzymes.

-

Add the enzyme sample to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the transketolase activity.

Quantification of this compound-7-Phosphate by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of S7P in biological extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

LC column: Ion-pair reversed-phase C18 column

-

Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 10 mM acetic acid)[5]

-

Mobile Phase B: Acetonitrile

-

This compound-7-phosphate analytical standard

Procedure:

-

Sample Preparation: Use the metabolite extraction protocol described in section 3.1.

-

Chromatographic Separation:

-

Inject the metabolite extract onto the LC column.

-

Employ a gradient elution method to separate the sugar phosphates. An example gradient could be:

-

0-5 min: Isocratic at 0% B

-

5-15 min: Linear gradient to 50% B

-

15-20 min: Isocratic at 50% B

-

20-22 min: Linear gradient back to 0% B

-

22-30 min: Re-equilibration at 0% B

-

-

The flow rate and gradient will need to be optimized for the specific column and system.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify S7P. The precursor-to-product ion transition for S7P will need to be determined by infusing a standard solution.

-

-

Quantification:

-

Prepare a standard curve using the S7P analytical standard.

-

The concentration of S7P in the samples is determined by comparing the peak area to the standard curve.

-

Pathway and Workflow Visualizations

The following diagrams illustrate the core biosynthesis pathway of this compound-7-phosphate and a general experimental workflow for its analysis.

Caption: Biosynthesis of this compound-7-Phosphate via the Pentose Phosphate Pathway.

Caption: General Experimental Workflow for S7P Analysis.

References

- 1. Evolutionary Divergence of this compound 7-phosphate Cyclases Leads to Several Distinct Cyclic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transketolase - Wikipedia [en.wikipedia.org]

- 3. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. scispace.com [scispace.com]

The Lynchpin of the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide to Sedoheptulose Kinase (SHPK/CARKL)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedoheptulose kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL), is a critical enzyme that functions at the crossroads of central carbon metabolism. By catalyzing the phosphorylation of this compound to this compound-7-phosphate (S7P), SHPK provides a key entry point into the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). This activity establishes SHPK as a pivotal regulator of carbon flux between glycolysis and the PPP, influencing a diverse array of cellular processes.[1][2][3] Dysregulation of SHPK has been implicated in significant pathologies, including cancer and inflammatory diseases, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the core functions of SHPK, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling roles.

Core Function and Metabolic Significance

This compound kinase is a phosphotransferase that catalyzes the following reaction:

ATP + D-sedoheptulose → ADP + D-sedoheptulose-7-phosphate [4]

This seemingly simple phosphorylation event is of profound metabolic importance. The product, S7P, is a key intermediate in the non-oxidative PPP, a pathway crucial for the synthesis of nucleotide precursors (ribose-5-phosphate) and the generation of reducing equivalents (NADPH) for antioxidant defense and anabolic processes.[1] SHPK's role is to salvage free this compound, making it available for the PPP.[2] This positions SHPK as a rheostat, controlling the balance of carbon flow between the catabolic processes of glycolysis and the anabolic and antioxidant functions of the PPP.[2][3][5]

Role in Cancer Metabolism

In the context of oncology, particularly in aggressive cancers like glioblastoma (GBM), the metabolic landscape is often reprogrammed to support rapid proliferation and survival.[1][6] Elevated expression of SHPK has been observed in GBM and is correlated with a worse prognosis and decreased survival.[1][6][7] By funneling carbon into the non-oxidative PPP, SHPK supports the anabolic demands of tumor cells, providing the necessary building blocks for nucleic acid synthesis.[1] This makes SHPK and the non-oxidative PPP potential therapeutic targets in oncology.[1][6]

Function in Immunology

SHPK plays a crucial role in regulating immune cell function, particularly in macrophages and T-cells.[8][9] The expression and activity of SHPK influence the metabolic reprogramming that is essential for immune cell activation and polarization.[8][10] For instance, downregulation of SHPK is observed upon lipopolysaccharide (LPS) stimulation in macrophages, which redirects glucose metabolism towards the oxidative PPP to generate a high-redox state required for pro-inflammatory (M1) macrophage polarization.[9][10] Conversely, SHPK expression can influence T-cell cytokine production and migration by modulating their metabolic state.[8][11][12] This positions SHPK as a key immunometabolic checkpoint.

Quantitative Data

The following tables summarize the available quantitative data for this compound kinase.

Table 1: Enzyme Kinetic Parameters

| Parameter | Value | Organism/System | Reference |

| Km (this compound) | 134 ± 9 µM | Recombinant murine CARKL | [13] |

| Km (ATP) | 180 ± 8 µM | Recombinant murine CARKL | [13] |

Table 2: Metabolite Concentrations in Sedoheptulokinase Deficiency

| Metabolite | Urinary Concentration (mmol/mol creatinine) | Patient Population | Reference |

| This compound | 28 - 451 (Controls < 9) | Cystinosis patients with 57-kb deletion | [14] |

| Erythritol | 234 - 1110 (Controls < 148) | Cystinosis patients with 57-kb deletion | [14] |

Signaling and Regulatory Pathways

The activity of SHPK is intricately linked with cellular signaling pathways that govern metabolism and immune responses. The diagram below illustrates the central role of SHPK in directing metabolic flux and its impact on macrophage polarization.

Caption: SHPK's role in metabolic flux and macrophage polarization.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound kinase.

This compound Kinase Activity Assay

This protocol is adapted from fluorescence-based ADP-accumulation assays.

Principle: The activity of SHPK is determined by measuring the amount of ADP produced, which is stoichiometrically equivalent to the amount of S7P generated. The ADP is converted to ATP and pyruvate, and the resulting product can be quantified fluorometrically.

Materials:

-

Recombinant SHPK protein

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

ATP

-

D-Sedoheptulose

-

ADP detection kit (e.g., Kinase Assay Kit, Sigma-Aldrich, MAK441)

-

96-well or 384-well black plates

-

Fluorometric plate reader (λEx = 530 nm/λEm = 590 nm)

Procedure:

-

Prepare Reagents: Prepare stocks of ATP and D-sedoheptulose in Assay Buffer. Prepare a standard curve of ADP according to the manufacturer's instructions.

-

Kinase Reaction:

-

In a microplate well, add 10 µL of recombinant SHPK solution.

-

For inhibitor screening, pre-incubate the enzyme with the test compound for 10-30 minutes.

-

Initiate the reaction by adding a mixture containing ATP (final concentration, e.g., 200 µM) and D-sedoheptulose (final concentration, e.g., 150 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and detect the produced ADP by adding the working reagent from the ADP detection kit.

-

Incubate for 10 minutes at room temperature.

-

-

Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the amount of ADP produced by comparing the fluorescence signal to the ADP standard curve. Kinase activity can be expressed as nmol of ADP produced per minute per mg of protein.

Caption: Workflow for a fluorescence-based SHPK activity assay.

LC-MS/MS for this compound-7-Phosphate Quantification

This protocol provides a general framework for the analysis of S7P in biological samples.

Principle: Liquid chromatography is used to separate S7P from other cellular metabolites, followed by tandem mass spectrometry for sensitive and specific detection and quantification.

Materials:

-

LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an ESI source

-

C18 HPLC column with ion-pairing reagent or HILIC column

-

Solvents for mobile phase (e.g., acetonitrile, water with ammonium (B1175870) acetate (B1210297) or other ion-pairing agents)

-

This compound-7-phosphate standard

-

Internal standard (e.g., ¹³C-labeled metabolite)

-

Extraction solvent (e.g., ice-cold 80% methanol)

Procedure:

-

Sample Preparation:

-

Rapidly quench metabolism in cell cultures or tissues with ice-cold extraction solvent.

-

Homogenize or lyse the sample and extract metabolites.

-

Centrifuge to remove cellular debris and collect the supernatant.

-

Dry the supernatant under vacuum.

-

-

LC Separation:

-

Reconstitute the dried extract in the initial mobile phase.

-

Inject the sample onto the LC column.

-

Perform a gradient elution to separate the metabolites.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) for targeted quantification of S7P, monitoring specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Identify and quantify S7P by comparing its retention time and mass transitions to the authentic standard.

-

Normalize the peak area of S7P to the internal standard to correct for variations in sample preparation and instrument response.

-

Caption: General workflow for LC-MS/MS analysis of S7P.

SHPK/CARKL Gene Knockdown/Overexpression

Principle: To study the function of SHPK, its expression can be either silenced using RNA interference (siRNA) or increased by transfecting cells with a plasmid containing the SHPK coding sequence.

Materials:

-

Cell line of interest (e.g., HEK293, macrophage cell line)

-

siRNA targeting SHPK mRNA or a non-targeting control siRNA

-

Expression plasmid containing the SHPK/CARKL gene or an empty vector control

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

Procedure (Knockdown):

-

Seed cells to be 70-80% confluent at the time of transfection.

-

Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.

-

Add the complexes to the cells and incubate for 24-72 hours.

-

Harvest cells for downstream analysis (e.g., qRT-PCR to confirm knockdown, Western blot for protein levels, or functional assays).

Procedure (Overexpression):

-

Seed cells as for knockdown.

-

Prepare plasmid DNA-transfection reagent complexes.

-

Add the complexes to the cells and incubate for 24-72 hours.

-

Verify overexpression by qRT-PCR and/or Western blot and proceed with functional experiments.

Therapeutic Potential and Drug Development

The central role of SHPK in cancer metabolism and immunometabolism makes it an attractive target for therapeutic intervention.[1][8]

SHPK as a Drug Target

-

Oncology: Inhibition of SHPK could starve cancer cells of the necessary precursors for nucleotide synthesis, thereby inhibiting proliferation.[1] This strategy would be particularly relevant in tumors that exhibit a high reliance on the PPP.

-

Immunology: Modulation of SHPK activity could be a novel approach to reprogramming immune responses. For example, inhibiting SHPK might promote a pro-inflammatory M1 macrophage phenotype, which could be beneficial in cancer immunotherapy. Conversely, activating SHPK might promote an anti-inflammatory M2 phenotype, which could be therapeutic in autoimmune diseases.

Inhibitor Development